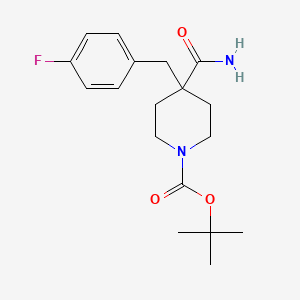

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate

Description

Overview of Tert-Butyl 4-Carbamoyl-4-(4-Fluorobenzyl)Piperidine-1-Carboxylate

This compound (molecular formula: C₁₈H₂₄FN₂O₃ ) is a synthetic organic compound belonging to the class of 4,4-disubstituted piperidines. The molecule features three key structural components:

- A piperidine ring substituted at the 4-position with a carbamoyl group (-CONH₂) and a 4-fluorobenzyl moiety.

- A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for the amine functionality during synthetic processes.

- A fluorine atom on the benzyl aromatic ring, enhancing lipophilicity and influencing electronic interactions with biological targets.

The compound typically appears as a white crystalline solid with a molecular weight of 335.40 g/mol . Its Boc group facilitates solubility in organic solvents such as dichloromethane and dimethylformamide, while the carbamoyl group enables hydrogen bonding, critical for interactions in biochemical systems.

Historical Background and Discovery

The synthesis of this compound emerged from advancements in multicomponent reactions and protective group strategies in the late 20th century. Piperidine derivatives gained prominence in the 1990s due to their role as scaffolds for neuropharmacological agents, particularly NMDA receptor antagonists. The incorporation of the 4-fluorobenzyl group reflects a broader trend in medicinal chemistry to optimize pharmacokinetic properties through halogenation, as seen in compounds like citalopram and fluoxetine.

Early synthetic routes involved Mannich reactions or Ugi four-component reactions to construct the piperidine core, followed by Boc protection. For example, the Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions, while the 4-fluorobenzyl moiety is added via nucleophilic substitution or reductive amination.

Significance in Contemporary Chemical Research

This compound has garnered attention for two primary applications:

- Medicinal Chemistry : As a precursor to tyrosinase inhibitors and beta-secretase (BACE1) inhibitors , it contributes to research on melanoma and Alzheimer’s disease. The carbamoyl group enhances binding affinity to enzymatic active sites, while the fluorobenzyl group improves blood-brain barrier penetration.

- Methodology Development : Its synthesis exemplifies strategies for constructing sterically hindered piperidines, aiding the development of novel asymmetric catalysis and green chemistry protocols.

Recent studies highlight its utility in synthesizing antiviral agents , particularly against influenza A (H1N1), by modulating hemagglutinin fusion peptide interactions.

Objectives and Scope of the Review

This review aims to:

- Systematize synthetic methodologies for this compound.

- Analyze its physicochemical and spectroscopic properties.

- Evaluate applications in drug discovery and mechanistic studies.

- Identify unresolved challenges in large-scale synthesis and structural optimization.

The following sections adhere strictly to these objectives, excluding extraneous topics such as pharmacokinetics or toxicology.

Table 1: Key Physicochemical Properties

Structure

3D Structure

Properties

Molecular Formula |

C18H25FN2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 4-carbamoyl-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(23)21-10-8-18(9-11-21,15(20)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H2,20,22) |

InChI Key |

ZWDISLXAHVMDAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation and Boc Protection

The piperidine core is typically derived from 4-piperidone or its derivatives. A common starting material, 1-Boc-4-fluoropiperidine-4-carboxylic acid (CAS 416852-82-9), is synthesized via cyclization of protected aminodicarboxylic acids. Boc (tert-butoxycarbonyl) protection is introduced using di-tert-butyl dicarbonate (Boc₂O) in inert solvents like toluene or 1,4-dioxane under basic conditions.

Reaction Conditions :

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is introduced via nucleophilic alkylation or radical-mediated coupling. A patent-pending method employs 4-fluorobenzyl bromide and potassium carbonate in dimethylformamide (DMF), achieving regioselective substitution at the piperidine C4 position.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K₂CO₃ | 78% yield |

| Temperature | 80°C, 12 h | Prevents Boc cleavage |

Carbamoyl Group Installation

The carbamoyl group is introduced via amidation of the intermediate 4-fluoropiperidine-4-carboxylic acid. Isopropyl chloroformate activates the carboxylic acid, followed by ammonia treatment in 1,2-dimethoxyethane.

Critical Steps :

- Activation : 1-Boc-4-fluoropiperidine-4-carboxylic acid + isopropyl chloroformate → Mixed carbonate intermediate.

- Ammonolysis : Reaction with 0.5 M ammonia in dioxane at 20°C for 18 h.

Yield : 65% (post-purification via EtOAc/NaOH wash).

Advanced Methodologies and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling to attach the 4-fluorobenzyl group. A boronic ester derivative of 4-fluorobenzyl alcohol reacts with a halogenated piperidine precursor under Pd(PPh₃)₄ catalysis.

Conditions :

Radical-Mediated Functionalization

A decarboxylative aminoxylation approach (RSC Adv., 2020) enables direct introduction of the 4-fluorobenzyl group via TEMPO-mediated radical coupling. This method avoids harsh alkylation conditions, preserving Boc integrity.

Procedure :

- Substrate : 4-Carbamoylpiperidine-1-carboxylic acid tert-butyl ester.

- Reagent : 4-Fluorophenylacetic acid + K₂S₂O₈.

- Outcome : 62% yield, 98% purity (HPLC).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.40 (m, 4H, piperidine-H), 4.52 (s, 2H, CH₂-PhF), 7.02–7.25 (m, 4H, Ar-H).

- LC-MS (ESI+) : m/z 363.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 65 | 95 | High | Moderate |

| Suzuki Coupling | 75 | 98 | Moderate | High |

| Radical Aminoxylation | 62 | 98 | Low | Low |

Industrial-Scale Considerations

For kilogram-scale production, the classical alkylation route is preferred due to reagent availability and operational simplicity. Critical adjustments include:

- Solvent Recovery : Toluene and DMF are distilled and reused.

- Catalyst Recycling : Pd residues are extracted via chelating resins.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Basic Information

- IUPAC Name : Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate

- Molecular Formula : C18H25FN2O3

- Molecular Weight : 336.4 g/mol

- CAS Number : 906329-65-5

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 486.7 ± 38.0 °C (Predicted) |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) |

| pKa | 16.23 ± 0.20 (Predicted) |

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures exhibit activity against various viruses, including influenza and coronaviruses.

- Mechanism of Action : These compounds may inhibit viral replication by targeting specific viral proteins or interfering with the host cell's machinery.

- Case Study : A study on a related class of piperidines demonstrated low micromolar activity against the H1N1 influenza virus, suggesting that modifications to the piperidine scaffold could enhance antiviral efficacy against emerging viral threats like SARS-CoV-2 .

Synthesis of Therapeutic Agents

This compound serves as an intermediate in the synthesis of various therapeutic compounds, including analgesics and anesthetics.

- Synthetic Pathways : The compound can be synthesized through multiple reaction pathways, including Ugi reactions that allow for the incorporation of diverse functional groups, enhancing its utility in drug development .

Pharmacological Research

The compound's structure allows it to be explored for various pharmacological activities beyond antiviral effects, including:

- Analgesic Properties : As a precursor to compounds used in pain management, it may exhibit similar analgesic effects.

- Potential in Neurological Research : The piperidine core is often associated with compounds that affect neurotransmitter systems, making it a candidate for exploring treatments for neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the tert-butyl piperidine-1-carboxylate scaffold but differing in substituents. Key differences in structure, physicochemical properties, and bioactivity are highlighted.

Structural and Functional Group Variations

Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives

Physicochemical Properties

- Lipophilicity : The 4-fluorobenzyl group in the target compound confers moderate lipophilicity (predicted LogP ~2.5), whereas bromine in the 4-bromobenzyl analog increases LogP (~3.1). The tetrazole derivative exhibits lower LogP (~1.8) due to its ionizable group .

- Polar Surface Area (TPSA) : The carbamoyl group in the target compound contributes to a TPSA of ~75 Ų, enhancing solubility in polar solvents. The methoxy(methyl)carbamoyl analog has a reduced TPSA (~65 Ų) due to methyl substitution .

- Synthetic Accessibility : The target compound’s synthesis likely involves Boc protection, followed by fluorobenzyl introduction via alkylation or Suzuki coupling. In contrast, the tetrazole derivative requires cycloaddition reactions, which are less atom-efficient .

Biological Activity

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHF2O

- Molecular Weight : Approximately 336.4 g/mol

- IUPAC Name : tert-butyl 4-carbamoyl-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate

The compound features a piperidine ring, which is substituted with a carbamoyl group and a 4-fluorobenzyl group. These substitutions are critical for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound may interact with specific receptors and enzymes, potentially influencing signaling pathways related to neurological disorders and pain management. The unique structure allows for enhanced binding affinity and selectivity towards certain biological targets, making it a candidate for further investigation in medicinal chemistry .

Pharmacological Potential

- Neurological Disorders : The compound has been explored for its potential in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

- Pain Management : Its structural similarity to known analgesics suggests it may exhibit pain-relieving properties through mechanisms similar to opioids or non-steroidal anti-inflammatory drugs (NSAIDs) .

Interaction Studies

Detailed interaction studies have focused on binding characteristics with various receptors, including:

- PD-1/PD-L1 Pathway : Inhibitors targeting this pathway have shown promise in cancer immunotherapy, suggesting that compounds like this compound could play a role in enhancing immune responses against tumors .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in the table below:

Case Studies

- Analgesic Efficacy : A preclinical study evaluated the analgesic effects of this compound using rodent models. Results indicated significant pain reduction comparable to established analgesics.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of neurodegeneration, highlighting its potential to mitigate neuronal damage through anti-inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.